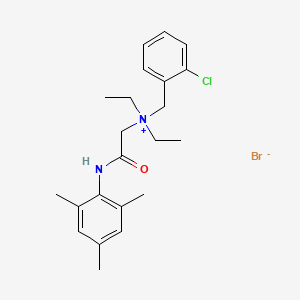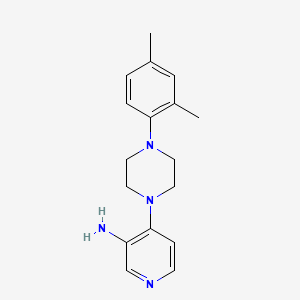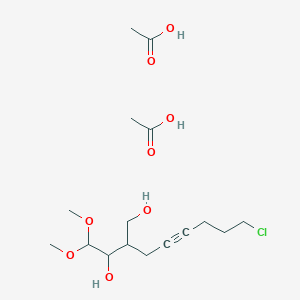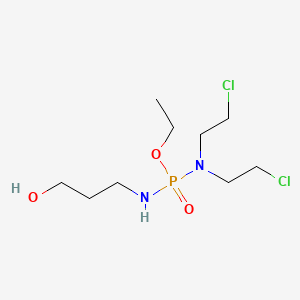
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes phosphorodiamidic acid, bis(2-chloroethyl) groups, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester typically involves multiple steps, starting with the preparation of the phosphorodiamidic acid core. This is followed by the introduction of bis(2-chloroethyl) groups and the hydroxypropyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bis(2-chloroethyl) groups can be reduced to form ethyl groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl) groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chlorine atoms can result in the formation of various substituted phosphorodiamidic acid derivatives.
Scientific Research Applications
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of certain cellular processes. The hydroxypropyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-hydroxyethyl)-, ethyl ester: This compound has a similar structure but with a different hydroxyalkyl group, which can affect its reactivity and applications.
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, methyl ester: The methyl ester variant has different physicochemical properties and may be used in different contexts.
Properties
CAS No. |
78218-93-6 |
|---|---|
Molecular Formula |
C9H21Cl2N2O3P |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-[[bis(2-chloroethyl)amino-ethoxyphosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C9H21Cl2N2O3P/c1-2-16-17(15,12-6-3-9-14)13(7-4-10)8-5-11/h14H,2-9H2,1H3,(H,12,15) |
InChI Key |
OFLBAFVWBCVANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCCO)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


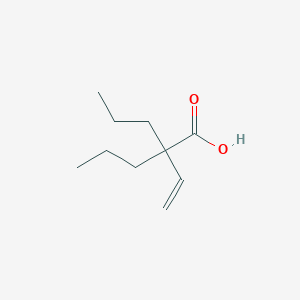
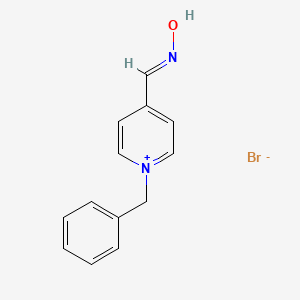
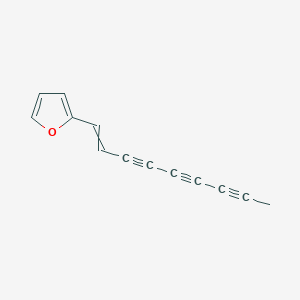
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
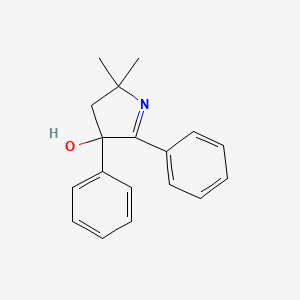
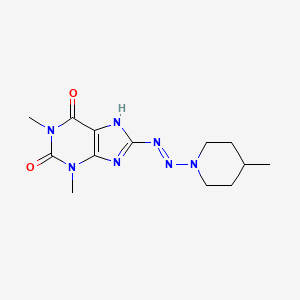
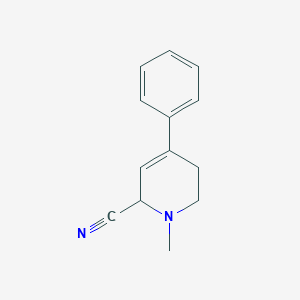
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
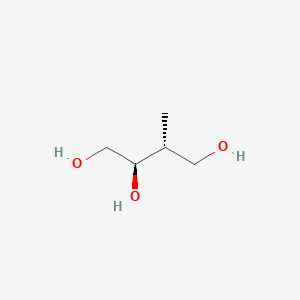
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
